molecular formula C21H24N2O4 B2748324 4-ethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide CAS No. 921867-95-0

4-ethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide

Cat. No. B2748324
CAS RN: 921867-95-0
M. Wt: 368.433
InChI Key: FLLMABXLLDTLLR-UHFFFAOYSA-N
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Description

The compound “4-ethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide” is a complex organic molecule. It contains an ethoxy group (an ethyl group attached to an oxygen atom), a benzamide group (a benzene ring attached to an amide group), and a tetrahydrobenzo[b][1,4]oxazepin ring, which is a seven-membered ring containing an oxygen and a nitrogen .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a seven-membered ring. The three-dimensional structure would be influenced by the size and shape of these groups, as well as by steric hindrance and electronic effects .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the amide group might be hydrolyzed under acidic or basic conditions, and the ethoxy group could potentially undergo nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polar amide group and the nonpolar ethoxy and methyl groups. Its melting and boiling points would depend on the strength of the intermolecular forces .

Scientific Research Applications

Synthesis and Biological Evaluation

A study by Srinivasulu et al. (2005) explores the synthesis of Cinitapride related benzimidazole derivatives, which are potential prokinetic agents used for anti-ulcerative activity. The research investigates the incorporation of the benzimidazole moiety into the Cinitapride skeleton to enhance activity, highlighting the significance of such compounds in the development of anti-ulcerative drugs (Srinivasulu et al., 2005).

Potential in Alzheimer's Disease Imaging

Cui et al. (2012) synthesized radiofluoro-pegylated phenylbenzoxazole derivatives for imaging cerebral β-amyloid plaques in Alzheimer's disease using PET. This research indicates the potential use of similar compounds in diagnosing and studying Alzheimer's disease (Cui et al., 2012).

Antimicrobial Activities

Bektaş et al. (2007) report on the synthesis and antimicrobial activities of new 1,2,4-Triazole derivatives, highlighting the role of similar compounds in combating microbial infections (Bektaş et al., 2007).

Anticancer Evaluation

Ravinaik et al. (2021) discuss the design, synthesis, and anticancer evaluation of N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, showcasing the potential of similar compounds in the treatment of various cancers (Ravinaik et al., 2021).

Safety and Hazards

Without specific data, it’s hard to provide accurate information about the safety and hazards of this compound. As with any chemical, safe handling practices should be followed to minimize risk .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. If it shows promising biological activity, it could be developed into a drug .

properties

IUPAC Name

4-ethoxy-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4/c1-5-26-16-9-6-14(7-10-16)19(24)22-15-8-11-17-18(12-15)27-13-21(2,3)20(25)23(17)4/h6-12H,5,13H2,1-4H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLLMABXLLDTLLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(C(=O)C(CO3)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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